Metopimazine Sulfoxide Enables a Unique and Quantifiable Spectrophotometric Assay for Metopimazine
Metopimazine Sulfoxide exhibits a distinct absorbance maximum (λmax) at 355 nm, with a molar absorptivity (ε) of 4.5 × 10³ L/mol cm, a feature not shared by the parent drug Metopimazine. This property enables a specific difference spectrophotometric assay for Metopimazine quantification by chemically converting the drug to its sulfoxide derivative .
| Evidence Dimension | UV-Vis Absorbance for Quantification |
|---|---|
| Target Compound Data | Metopimazine Sulfoxide: λmax = 355 nm, ε = 4.5 × 10³ L/mol cm |
| Comparator Or Baseline | Metopimazine (Parent Drug): No significant absorbance in this range suitable for a specific difference assay. |
| Quantified Difference | Qualitative difference enabling a new analytical method; Metopimazine Sulfoxide is the only species that can serve as the basis for this specific difference spectrophotometric technique. |
| Conditions | The sulfoxide derivative is prepared by reaction with potassium caroate at room temperature. The difference in absorbance at 355 nm is measured relative to a non-derivatized drug solution . |
Why This Matters
This property directly translates to a validated, quantitative analytical method for Metopimazine API and finished products, which cannot be performed using Metopimazine Acid or the parent drug alone.
